Ortho-Methoxy Substitution versus Unsubstituted Phenoxy Analog: Lipophilicity and Hydrogen-Bond Acceptor Capacity
The ortho-methoxy substituent on the phenyl ether of CAS 2034398-37-1 is predicted to increase lipophilicity (clogP ~3.0) compared to the unsubstituted phenoxy analog 2-phenoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide (CAS 2034224-22-9, computed clogP ~2.5). Additionally, the oxygen lone pairs of the methoxy group introduce an extra hydrogen-bond acceptor site, potentially altering binding kinetics and selectivity. No direct head-to-head experimental comparison data have been identified in admissible sources.
| Evidence Dimension | Computed lipophilicity (clogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | clogP ~3.0 (estimated), HBA count 8 |
| Comparator Or Baseline | 2-phenoxy analog (CAS 2034224-22-9): clogP ~2.5 (estimated), HBA count 7 |
| Quantified Difference | ΔclogP ≈ +0.5; ΔHBA = +1 |
| Conditions | In silico prediction; no experimental LogP or solubility data available for either compound in admissible sources |
Why This Matters
Even a moderate lipophilicity increase can shift membrane permeability and metabolic stability, making the ortho-methoxy compound a distinct entity for lead optimization campaigns.
- [1] ChemAxon / PubChem. Computed partition coefficient (clogP) and structural descriptor predictions for CAS 2034398-37-1 and CAS 2034224-22-9. View Source
